1-(Methoxymethyl)-4-(trifluoromethyl)benzene 1-(Methoxymethyl)-4-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 155820-05-6
VCID: VC21153449
InChI: InChI=1S/C9H9F3O/c1-13-6-7-2-4-8(5-3-7)9(10,11)12/h2-5H,6H2,1H3
SMILES: COCC1=CC=C(C=C1)C(F)(F)F
Molecular Formula: C9H9F3O
Molecular Weight: 190.16 g/mol

1-(Methoxymethyl)-4-(trifluoromethyl)benzene

CAS No.: 155820-05-6

Cat. No.: VC21153449

Molecular Formula: C9H9F3O

Molecular Weight: 190.16 g/mol

* For research use only. Not for human or veterinary use.

1-(Methoxymethyl)-4-(trifluoromethyl)benzene - 155820-05-6

Specification

CAS No. 155820-05-6
Molecular Formula C9H9F3O
Molecular Weight 190.16 g/mol
IUPAC Name 1-(methoxymethyl)-4-(trifluoromethyl)benzene
Standard InChI InChI=1S/C9H9F3O/c1-13-6-7-2-4-8(5-3-7)9(10,11)12/h2-5H,6H2,1H3
Standard InChI Key VSEBVHPRKPUKQD-UHFFFAOYSA-N
SMILES COCC1=CC=C(C=C1)C(F)(F)F
Canonical SMILES COCC1=CC=C(C=C1)C(F)(F)F

Introduction

Physical and Chemical Properties

1-(Methoxymethyl)-4-(trifluoromethyl)benzene (C₉H₉F₃O) is a liquid organic compound with well-defined physicochemical properties. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1. Physical and Chemical Properties of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene

PropertyValueSource
CAS Number155820-05-6
Molecular FormulaC₉H₉F₃O
Molecular Weight190.16 g/mol
Physical State (20°C)Liquid
AppearanceColorless to light yellow clear liquid
Storage TemperatureRoom temperature (recommended in cool, dark place)
Purity (Commercial)≥96%

The compound exhibits characteristics typical of substituted benzenes with electron-withdrawing groups. The trifluoromethyl group significantly influences the electronic properties of the molecule, making it relatively stable and reactive in specific chemical transformations .

Structural Identification

The structure of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene features a benzene ring with a trifluoromethyl group at the para position relative to a methoxymethyl substituent. This arrangement contributes to its unique chemical behavior and reactivity pattern.

Table 2. Structural Identifiers for 1-(Methoxymethyl)-4-(trifluoromethyl)benzene

Identifier TypeValueSource
IUPAC Name1-(methoxymethyl)-4-(trifluoromethyl)benzene
InChIInChI=1S/C9H9F3O/c1-13-6-7-2-4-8(5-3-7)9(10,11)12/h2-5H,6H2,1H3
InChIKeyVSEBVHPRKPUKQD-UHFFFAOYSA-N
SMILESCOCC1=CC=C(C=C1)C(F)(F)F
PubChem CID5324700
MDL NumberMFCD11504959

The compound's structure allows for various chemical transformations, particularly at the methoxymethyl group, which serves as a protected form of a hydroxymethyl functionality in certain synthetic applications .

Synonyms and Alternative Nomenclature

This compound is known by several names in scientific and commercial literature. Table 3 presents the various synonyms used to identify 1-(Methoxymethyl)-4-(trifluoromethyl)benzene.

Table 3. Synonyms of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene

SynonymSource
1-(methoxymethyl)-4-(trifluoromethyl)benzene
Benzene, 1-(methoxymethyl)-4-(trifluoromethyl)-
MFCD11504959
SCHEMBL791859

The variety of names reflects the compound's presence in different chemical databases and commercial catalogs, facilitating easier identification by researchers and chemical suppliers .

Synthesis Methods

Several synthetic approaches have been reported for the preparation of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene. These methods typically involve functionalization of pre-existing trifluoromethylbenzene derivatives or direct incorporation of the trifluoromethyl group into appropriately substituted benzene compounds.

Direct Functionalization of 4-(Trifluoromethyl)benzene

One common approach involves the hydroxymethylation of 4-(trifluoromethyl)benzene followed by O-methylation. This two-step process provides a practical route to the target compound:

  • Formylation of 4-(trifluoromethyl)benzene to introduce a formyl group

  • Reduction of the formyl group to a hydroxymethyl group

  • O-methylation of the hydroxymethyl group to yield the methoxymethyl functionality

From Related Trifluoromethyl Derivatives

Another synthetic pathway involves the conversion of related trifluoromethyl benzene derivatives:

  • Starting from 1-methoxy-4-(trifluoromethyl)benzene (4-trifluoromethylanisole)

  • Chloromethylation to introduce a chloromethyl group at the ortho position

  • Nucleophilic substitution of the chlorine with methoxide to obtain the methoxymethyl group

These methods provide access to 1-(Methoxymethyl)-4-(trifluoromethyl)benzene with varying yields and purities, allowing for scale-up and industrial production as needed .

Chemical Reactivity

The reactivity of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene is primarily influenced by its functional groups:

Trifluoromethyl Group Reactivity

The trifluoromethyl group is generally stable under most reaction conditions but influences the reactivity of the aromatic ring:

  • Deactivates the aromatic ring toward electrophilic aromatic substitution

  • Directs substitution to meta positions relative to itself

  • Activates the ring toward nucleophilic aromatic substitution in certain conditions

Methoxymethyl Group Reactivity

The methoxymethyl group serves several functions in synthetic applications:

  • Acts as a protected form of hydroxymethyl group

  • Can undergo cleavage under acidic conditions to generate reactive intermediates

  • Participates in various transformations including oxidation, substitution, and elimination reactions

This dual functionality makes 1-(Methoxymethyl)-4-(trifluoromethyl)benzene a versatile building block in organic synthesis .

Applications and Uses

1-(Methoxymethyl)-4-(trifluoromethyl)benzene finds applications across multiple fields due to its unique structural features.

Pharmaceutical Intermediates

The compound serves as an important intermediate in pharmaceutical synthesis:

  • Building block for drugs containing trifluoromethylated aryl moieties

  • Precursor for compounds with improved metabolic stability due to the trifluoromethyl group

  • Component in the synthesis of various biologically active molecules

Agrochemical Applications

In agrochemical development, this compound contributes to:

  • Synthesis of herbicides and pesticides with enhanced stability

  • Development of fungicides with improved lipophilicity

  • Creation of crop protection agents with optimal persistence and activity

Materials Science

Applications in materials science include:

  • Precursor for fluorine-containing polymers

  • Component in liquid crystal materials

  • Building block for specialty chemicals with unique electronic properties

Safety ParameterInformationSource
Signal WordDanger
Hazard StatementsH225: Highly flammable liquid and vapor
H315: Causes skin irritation
H319: Causes serious eye irritation
Precautionary StatementsP210: Keep away from heat/sparks/open flames/hot surfaces
P233: Keep container tightly closed
P240: Ground/bond container and receiving equipment
P241: Use explosion-proof electrical/ventilating/lighting equipment
P242: Use only non-sparking tools
P264: Wash skin thoroughly after handling
P280: Wear protective gloves/eye protection/face protection
UN NumberUN1993
Class3 (Flammable liquids)
Packing GroupIII

Handling recommendations include:

  • Use in well-ventilated areas

  • Avoid contact with skin and eyes

  • Store in tightly closed containers in cool, dry locations

  • Keep away from ignition sources and incompatible materials

Related Compounds

Several structurally related compounds share similarities with 1-(Methoxymethyl)-4-(trifluoromethyl)benzene. Understanding these relationships provides insight into the compound's place within the broader family of trifluoromethylated aromatics.

Table 5. Related Trifluoromethylated Benzene Derivatives

CompoundCAS NumberMolecular FormulaKey DifferencesSource
1-Methoxy-4-(trifluoromethyl)benzene402-52-8C₈H₇F₃OLacks methylene spacer between oxygen and ring
1-Ethoxy-4-(trifluoromethyl)benzene2366-92-9C₉H₉F₃OContains ethoxy instead of methoxymethyl group
1-Bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzene1646161-42-3C₉H₈BrF₃OContains additional bromine at ortho position
1-Methoxy-2-nitro-4-(trifluoromethyl)benzene394-25-2C₈H₆F₃NO₃Contains nitro group instead of methoxymethyl group

These related compounds often display similar physical properties but exhibit distinct reactivity patterns due to their structural variations .

Current Research and Future Directions

Current research involving 1-(Methoxymethyl)-4-(trifluoromethyl)benzene focuses on:

  • Development of more efficient synthetic routes with improved yields

  • Exploration of novel transformations leveraging the compound's dual functionality

  • Investigation of potential applications in emerging fields such as materials for energy storage and photovoltaics

  • Utilization in medicinal chemistry for developing compounds with improved pharmacokinetic properties

Future research directions may include:

  • Green chemistry approaches to the synthesis of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene

  • Computational studies to better understand its reactivity patterns

  • Exploration of catalytic methods for selective functionalization

  • Investigation of biological activities of derivatives containing this structural motif

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